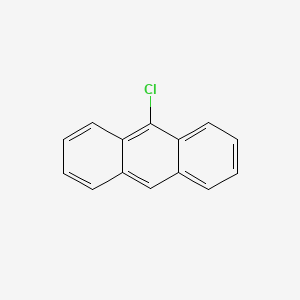

9-Chloroanthracene

Beschreibung

Historical Context and Evolution of Academic Inquiry into Halogenated Anthracenes

The study of halogenated anthracenes is intrinsically linked to the broader history of polycyclic aromatic hydrocarbon chemistry. Initial academic interest was often centered on the synthesis and fundamental reactivity of these compounds. Early methods for the preparation of 9-chloroanthracene involved the direct chlorination of anthracene (B1667546) using reagents such as elemental chlorine or phosphorus pentachloride. orgsyn.org These foundational studies paved the way for more refined and efficient synthetic protocols.

A notable advancement in its synthesis is a one-step method utilizing cupric chloride in a solvent like carbon tetrachloride, which provides a high yield of the desired product. orgsyn.org This method proved to be versatile, applicable to the preparation of 10-chloro derivatives of various 9-substituted anthracenes. orgsyn.org The evolution of synthetic chemistry has continually provided more sophisticated routes to halogenated PAHs, enabling researchers to access a wider array of specifically substituted compounds for detailed study.

Academic inquiry has progressively shifted from simple synthesis to exploring the nuanced effects of halogenation on the electronic and photophysical properties of the anthracene core. More recently, the focus has expanded to harness these properties, utilizing halogenated anthracenes like this compound as functional building blocks. This evolution reflects a broader trend in organic chemistry, moving from the creation of molecules to their application in complex systems, such as precisely engineered polymers and functional materials.

Significance of this compound within Polycyclic Aromatic Hydrocarbon (PAH) Research

Polycyclic aromatic hydrocarbons are a class of organic pollutants of significant environmental and toxicological concern, primarily formed from the incomplete combustion of organic materials. wikipedia.org While much of the regulatory and research focus has historically been on parent PAHs, there is growing recognition of the importance of their derivatives, including halogenated PAHs (HPAHs). researchgate.netnih.gov HPAHs can be formed during industrial thermal processes and through environmental transformations, and they often exhibit unique toxicological profiles. nih.govmdpi.com

This compound serves as a crucial compound in several key areas of PAH research:

Toxicology and Mechanistic Studies: Research has demonstrated that this compound can exhibit distinct biological activities. For instance, it has been identified as an agent that can induce immunosuppression in macrophage cell lines. In studies comparing the effects of various anthracene isomers, those with substitutions at the 9- and/or 10-positions, including this compound, have been shown to inhibit gap-junctional intercellular communication (GJIC), an important process for maintaining tissue homeostasis. This line of inquiry is vital for understanding the non-genotoxic mechanisms through which some PAHs may contribute to adverse health outcomes.

Environmental Chemistry: The compound is central to studies on the environmental fate and transformation of PAHs. For example, research on the photochlorination of anthracene in saline ice has shown the formation of this compound, among other products. mdpi.com Such studies are critical for understanding how parent PAHs are transformed into potentially more persistent or toxic halogenated derivatives in specific environmental compartments like polar regions. mdpi.com

Materials Science: The specific reactivity imparted by the chlorine substituent makes this compound a valuable precursor in synthetic chemistry. Halogenated PAHs are increasingly used as building blocks for the on-surface synthesis of low-dimensional covalent polymers. These materials have potential applications in electronics and catalysis, and understanding the behavior of molecules like this compound is fundamental to designing nanostructures with tailored properties.

Current Research Challenges and Unresolved Questions Pertaining to this compound

Despite decades of study, several challenges and unresolved questions continue to drive research involving this compound. These frontiers of inquiry are pushing the boundaries of environmental science, toxicology, and materials chemistry.

Comprehensive Toxicological Profiling: A primary challenge is the incomplete understanding of the full toxicological profile of many HPAHs, including this compound. researchgate.net While parent PAHs are extensively studied, the data on their halogenated counterparts is less complete. A significant unresolved question is how chlorination at a specific position alters the metabolic pathways and ultimate toxicity compared to the parent anthracene molecule. Determining the contribution of individual HPAHs to the cumulative risk of environmental mixtures remains a complex task. nih.gov

Elucidation of Formation and Degradation Pathways: While it is known that this compound can be formed through photochemical reactions, the precise kinetics and mechanisms under various environmental conditions are still being investigated. mdpi.com Key questions include identifying the dominant formation pathways in different environmental matrices (air, water, soil) and understanding the factors that control its persistence and degradation. For instance, the role of different reactive oxygen species and radical intermediates in its formation is an area of active study. mdpi.com

Control in Advanced Material Synthesis: In the realm of materials science, a significant challenge is achieving precise control over the on-surface polymerization of halogenated precursors. While theoretical models can predict the potential structures formed from monomers like this compound, the experimental realization of defect-free, large-scale nanostructures is difficult. Unresolved questions pertain to optimizing reaction conditions (surface type, temperature) to guide the self-assembly and covalent coupling processes to yield desired architectures.

Theoretical and Photophysical Insights: Modern computational methods, such as Density Functional Theory (DFT), are providing unprecedented insight into the electronic structure of halogenated PAHs. A continuing challenge is to bridge the gap between theoretical predictions and experimental observations of their photophysical properties. Unresolved questions include how the position and nature of the halogen atom fine-tune properties like luminescence and quantum yield, and how this knowledge can be practically applied in the development of new organic light-emitting diodes (OLEDs) or other optoelectronic devices. nih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 716-53-0 | nist.gov |

| Molecular Formula | C₁₄H₉Cl | nist.gov |

| Molecular Weight | 212.67 g/mol | nih.gov |

| Appearance | Lemon-yellow solid | orgsyn.org |

| Melting Point | 102–104 °C | orgsyn.org |

Table 2: Summary of Key Research Findings for this compound

| Research Area | Key Finding | Significance |

| Synthesis | Can be synthesized in high yield (89–99%) via the reaction of anthracene with cupric chloride. orgsyn.org | Provides an efficient and reliable method for obtaining the compound for further research. |

| Toxicology | Inhibits gap-junctional intercellular communication (GJIC) in rat liver epithelial cells. | Suggests a potential non-genotoxic mechanism for tumor promotion by interfering with cell-cell communication. |

| Immunotoxicology | Shown to exert immunosuppressive effects on THP-1 macrophage cells. | Highlights a specific pathway of toxicity that differs from its parent PAH and other isomers. |

| Environmental Chemistry | Formed during the photochlorination of anthracene in saline ice, a process involving triplet-state anthracene and chlorine radicals. mdpi.com | Identifies a potential environmental formation pathway for HPAHs in cold regions. mdpi.com |

| Materials Science | Used as a monomer building block for the theoretical and potential experimental on-surface synthesis of covalent polymers. | Demonstrates its utility in the bottom-up fabrication of advanced materials with tunable electronic properties. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-chloroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULLJOPUZUWTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221831 | |

| Record name | Anthracene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Sigma-Aldrich MSDS] | |

| Record name | 9-Chloroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

716-53-0, 26779-04-4 | |

| Record name | 9-Chloroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=716-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene, 9-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000716530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, dimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Insights for 9 Chloroanthracene Production

Direct Chlorination of Anthracene (B1667546): Advanced Approaches and Efficiency Enhancements

The direct chlorination of anthracene to form 9-chloroanthracene is a primary synthetic pathway. However, controlling the selectivity to prevent the formation of polychlorinated byproducts, such as 9,10-dichloroanthracene (B1293567), presents a significant challenge. Researchers have developed several advanced methods to improve the synthesis of the mono-substituted product.

Copper(II) Chloride Mediated Chlorination: Reaction Kinetics and Electron Transfer Mechanisms

A high-yield, one-step synthesis of this compound involves the reaction of anthracene with anhydrous copper(II) chloride (CuCl₂). orgsyn.org This method is notable for producing this compound from readily available starting materials. orgsyn.orgorgsyn.org The reaction is typically carried out by heating a mixture of anthracene and a molar excess of anhydrous CuCl₂ under reflux in a suitable solvent. orgsyn.org During the reaction, the brown cupric chloride is converted to white cuprous chloride, with the evolution of hydrogen chloride. orgsyn.org

The mechanism of chlorination of aromatic compounds with copper(II) chloride can be complex. For electron-rich arenes, evidence suggests a mechanism involving a single-electron-transfer (SET) from the arene to CuCl₂. mdpi.com However, for the reaction of anthracene with CuCl₂, a polar mechanism has also been proposed. researchgate.net This is supported by the fact that aromatic amines are chlorinated preferentially at the para-position by CuCl₂, while the reaction with anthracene can also lead to anthraquinone. acs.orgacs.org The reaction is sensitive to traces of water or certain alcohols, which can significantly slow down the reaction and lead to unsatisfactory results. orgsyn.org

Table 1: Copper(II) Chloride Mediated Chlorination of Anthracene

| Reactants | Solvent | Reaction Conditions | Yield of this compound |

|---|---|---|---|

| Anthracene, Copper(II) Chloride | Carbon Tetrachloride | Reflux, 18–24 hours | 89–99% |

Data compiled from Organic Syntheses. orgsyn.org

Alternative Halogenating Agents: Investigations into t-Butyl Hypochlorite (B82951), 1,3-Dichloro-5,5-Dimethylhydantoin, and Phosphorus Pentachloride Applications

Besides copper(II) chloride, several other halogenating agents have been utilized for the synthesis of this compound from anthracene, although these methods can sometimes lead to mixtures of products. orgsyn.orgorgsyn.org

t-Butyl Hypochlorite: This reagent has been used for the chlorination of anthracene. orgsyn.orgorgsyn.org While effective, reactions with t-butyl hypochlorite can sometimes lack selectivity, and require careful control of reaction conditions to optimize the yield of the desired mono-chlorinated product. sciforum.net It is known to react with aromatic compounds, and its reactivity can be influenced by the presence of catalysts or UV irradiation. sciforum.netmit.edu

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH): DCDMH is a versatile and stable chlorinating agent used in various synthetic transformations. orgsyn.orgorgsyn.orgarcjournals.orgnih.gov It has been employed for the chlorination of anthracene, serving as a milder and more selective reagent compared to harsher alternatives in some applications. orgsyn.orgnih.gov DCDMH is soluble in many chlorinated organic solvents, facilitating its use in homogeneous reaction mixtures. scientificlabs.co.uk Its application includes the chlorination of ketones, pyrazolines, and as a chlorine source in the synthesis of complex molecules. arcjournals.orgnih.govthomassci.com

Phosphorus Pentachloride (PCl₅): PCl₅ is a powerful chlorinating agent that reacts with aromatic hydrocarbons like anthracene to produce chloro-derivatives. orgsyn.orgorgsyn.orgvulcanchem.com It is a well-established reagent for converting hydroxyl groups to chlorides and for direct chlorination of aromatic rings. byjus.comunacademy.com The reaction of anthracene with PCl₅ can yield this compound, but may also produce other chlorinated products depending on the reaction conditions. orgsyn.org

Microwave-Assisted Synthesis Strategies for Enhanced Yields and Reduced Environmental Impact

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times. electronicsandbooks.comjksus.org This technology has been applied to the synthesis of various polycyclic aromatic hydrocarbons, including anthracene derivatives. epa.govunishivaji.ac.in For instance, microwave irradiation has been successfully used in Diels-Alder reactions involving 9-substituted anthracenes, demonstrating its utility in constructing complex molecular frameworks. electronicsandbooks.comjksus.org While specific reports on the direct microwave-assisted chlorination of anthracene to this compound are less common, the rapid coupling reactions of 9-haloanthracenes with various nucleophiles under focused microwave irradiation suggest the potential for developing efficient microwave-based chlorination protocols. epa.gov The use of polar, high-absorbing solvents can enhance the efficiency of microwave-assisted reactions. electronicsandbooks.com

Solvent Effects on Reaction Pathways and Selectivity in this compound Formation

The choice of solvent can have a profound impact on the rate, yield, and selectivity of the chlorination of anthracene. In the copper(II) chloride mediated synthesis, carbon tetrachloride is a commonly used solvent. orgsyn.orgorgsyn.org However, other solvents such as chlorobenzene (B131634) or sym-tetrachloroethane can also be employed. orgsyn.org Using these alternative solvents can accelerate the reaction, with completion often occurring as soon as the mixture reaches reflux. orgsyn.org A drawback is that the product may be contaminated with small amounts of 9,10-dichloroanthracene. orgsyn.org The composition of the solvent mixture can affect reaction rates without necessarily changing the types of products formed. sciengine.com For less reactive substrates, chlorobenzene is recommended as the solvent of choice. orgsyn.org The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby altering the reaction pathway.

Photochemical Synthesis of this compound from Dichloroanthracene Precursors

An alternative and mechanistically distinct route to this compound involves the photodechlorination of 9,10-dichloroanthracene (DCA). This process is induced by the presence of certain electron-donating compounds under irradiation.

Exciplex and Triplex Intermediates in Photodechlorination Mechanisms

The photochemical formation of this compound from DCA occurs in the presence of 2,5-dimethyl-2,4-hexadiene (B125384) (DMH) in acetonitrile (B52724) upon irradiation at 365 or 404 nm. nih.govresearchgate.net In the absence of DMH, DCA is photostable. nih.govresearchgate.net The mechanism of this photodechlorination is complex and involves several transient species. nih.govresearchgate.net

Fluorescence quenching studies and kinetic analysis have implicated the participation of a singlet exciplex (DCA/DMH), a triplex intermediate [DCA/(DMH)₂], and the DCA radical anion (DCA•⁻) in the reaction pathway. nih.govresearchgate.net An exciplex is a transient, electronically excited complex formed between an excited molecule (¹DCA*) and a ground-state molecule (DMH). researchgate.netepdf.pub In nonpolar solvents like benzene (B151609), this exciplex is fluorescent. researchgate.net However, in polar solvents like acetonitrile, which are used for the photodechlorination, exciplex fluorescence is not observed at intermediate diene concentrations. Instead, at higher concentrations of the diene, triplex fluorescence is detected. researchgate.net The formation of the DCA radical anion is a key step, which is then protonated to yield the final product, this compound. nih.govresearchgate.net The reaction is strongly inhibited by molecular oxygen. nih.govresearchgate.net

Table 2: Key Intermediates in the Photodechlorination of 9,10-Dichloroanthracene

| Intermediate | Description | Role in Mechanism |

|---|---|---|

| (DCA/DMH)* | Singlet exciplex formed from excited DCA and ground-state DMH. | Precursor to the radical anion. |

| [DCA/(DMH)₂]* | Triplex intermediate observed at higher diene concentrations. | Participates in the pathway to the final product. |

| DCA•⁻ | Radical anion of 9,10-dichloroanthracene. | Key intermediate that is protonated to form this compound. |

Data compiled from Saltiel et al. nih.govresearchgate.net

Deuterium (B1214612) Labeling and Quenching Techniques for Mechanistic Elucidation

The investigation of reaction mechanisms is crucial for optimizing synthetic protocols and understanding the fundamental pathways of chemical transformations. In the context of reactions involving anthracene derivatives, deuterium labeling and fluorescence quenching techniques have proven to be invaluable tools for elucidating the intricate steps of these processes.

One notable example is the study of the photochemical formation of this compound (MCA) from 9,10-dichloroanthracene (DCA). nih.govcolab.ws In these studies, the mechanism of the photoreaction was investigated using a combination of kinetics, deuterium labeling, and quenching techniques. nih.gov It was observed that while DCA is photostable in a degassed acetonitrile (AN) solution, its irradiation in the presence of 2,5-dimethyl-2,4-hexadiene (DMH) leads to the quantitative formation of this compound. nih.govcolab.ws

The photoreaction is significantly inhibited by the presence of molecular oxygen or 1,2,4,5-tetracyanobenzene, suggesting the involvement of specific excited states. nih.gov Fluorescence quenching studies, coupled with the analysis of reaction quantum yields, pointed to the participation of a DCA/DMH singlet exciplex, a DCA/(DMH)₂ triplex, and the DCA radical anion (DCA•⁻) as key intermediates in the photodechlorination process. nih.gov

To pinpoint the origin of the hydrogen atom at the 10-position of the resulting this compound, experiments were conducted using deuterated reagents. The use of deuterated 2,5-dimethyl-2,4-hexadiene (DMH-d₁₄), deuterated acetonitrile (AN-d₃), and acetonitrile containing deuterium oxide (D₂O) demonstrated that the hydrogen is introduced through the protonation of the DCA radical anion (DCA•⁻). nih.gov These labeling studies were instrumental in refuting an alternative hypothesis of a radical pathway involving the dissociation of DCA•⁻ into a chloride ion and a 9-chloroanthracenyl radical. nih.gov

Furthermore, ultrafast COSY-NMR analysis has been employed to study the electrochemical reduction of this compound in a solution of acetonitrile-d₃ and D₂O. libretexts.org This technique allows for the real-time observation of reaction intermediates, providing a deeper understanding of the reaction mechanism. libretexts.org

The following table summarizes the key findings from these mechanistic studies:

| Technique | Observation | Conclusion | Reference |

| Fluorescence Quenching | Inhibition of photoreaction by O₂ and 1,2,4,5-tetracyanobenzene. | Involvement of excited singlet states and exciplexes. | nih.gov |

| Deuterium Labeling | Use of deuterated solvents and reagents. | The 10-H of this compound is introduced by protonation of the DCA•⁻ intermediate. | nih.gov |

| Ultrafast COSY-NMR | Real-time monitoring of electrochemical reduction. | Elucidation of the formation and disappearance of reaction intermediates. | libretexts.org |

These examples underscore the power of deuterium labeling and quenching techniques in providing definitive evidence for proposed reaction mechanisms in the synthesis and transformation of this compound and related compounds.

Stereoselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and advanced materials. ardena.com While the direct asymmetric synthesis of this compound itself is not a common topic in the literature, the principles of stereoselective synthesis can be applied to create chiral derivatives of this compound. These methods generally fall into two categories: the use of chiral auxiliaries and the resolution of racemic mixtures. tcichemicals.comddugu.ac.in

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. ddugu.ac.inscribd.com In the context of this compound derivatives, one could envision a scenario where a chiral auxiliary is attached to a precursor molecule. This auxiliary would then control the facial selectivity of the chlorination step, leading to the preferential formation of one enantiomer of the this compound derivative. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. Chiral anthracene derivatives have been successfully used as auxiliaries in Diels-Alder reactions, demonstrating the feasibility of this approach within the anthracene scaffold. nih.gov

Another established method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. libretexts.orgwikipedia.org A racemic mixture, which contains equal amounts of both enantiomers, can be separated by reacting it with a single enantiomer of a chiral resolving agent. libretexts.org This reaction produces a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques such as crystallization or chromatography. ardena.comwikipedia.org Once separated, the individual diastereomers can be converted back to the pure enantiomers of the desired this compound derivative. Common chiral resolving agents include chiral acids, bases, and alcohols. libretexts.org

The following table outlines these general strategies for the stereoselective synthesis of chiral this compound derivatives:

| Strategy | Description | Key Principle |

| Chiral Auxiliary | An enantiomerically pure auxiliary is attached to the substrate to direct a stereoselective reaction. | The auxiliary creates a chiral environment, favoring the formation of one stereoisomer over the other. |

| Chiral Resolution | A racemic mixture is reacted with a chiral resolving agent to form separable diastereomers. | Diastereomers have different physical properties, allowing for their separation by standard laboratory techniques. |

While specific, named reactions for the direct asymmetric synthesis of this compound are not prevalent, these established methodologies in stereoselective synthesis provide a clear and viable pathway for the preparation of its chiral derivatives.

Chemical Reactivity and Mechanistic Investigations of 9 Chloroanthracene

Electrophilic Aromatic Substitution Reactions of the Compound

The anthracene (B1667546) ring system is highly susceptible to electrophilic attack, preferentially at the C-9 and C-10 positions. This preference is due to the stability of the resulting carbocation intermediate (a σ-complex or arenium ion), which retains the resonance energy of two separate benzene (B151609) rings. scribd.comshivajicollege.ac.in Electrophilic substitution on anthracene is often more facile than on benzene or naphthalene.

For instance, the chlorination of anthracene can yield 9-chloroanthracene. shivajicollege.ac.in While anthracene itself reacts with chlorine at room temperature to form an addition product (9,10-dichloro-9,10-dihydroanthracene), this adduct can lose a molecule of hydrogen chloride upon heating to yield this compound. shivajicollege.ac.inchemistrydocs.com The direct chlorination of anthracene can also be achieved at higher temperatures or by using reagents like cupric chloride. shivajicollege.ac.in The reactivity of the anthracene core is highlighted by the Vilsmeier-Haack reaction, where an electrophilic chloroiminium ion attacks the electron-rich 9-position of derivatives like 10-chloroanthracene to form an aldehyde after hydrolysis. benchchem.com The Hammett constant for the chloro group (0.23) suggests it acts as an indicator for electrophilic reactions on the anthracene ring system. researchgate.net

Radical Aromatic Substitution Pathways Involving this compound

This compound can participate in reactions proceeding through radical intermediates. The formation of a this compound radical anion has been identified. lookchem.com Furthermore, the reaction of this compound with cupric bromide results in the formation of 9-bromo-10-chloroanthracene, a reaction that is postulated to follow a radical mechanism. researchgate.net

Modern synthetic methods have also utilized the radical reactivity of this compound. For example, Fenton-based approaches, which generate highly reactive hydroxyl radicals, can be used to form aromatic radical cations from various π-electron systems, including this compound. acs.org Additionally, the photochlorination of anthracene in saline ice to produce this compound and other chlorinated derivatives proceeds via radical pathways involving chlorine radicals (•Cl). mdpi.com

Nucleophilic Substitution Reactions at the 9-Position

While electrophilic substitution is more common for aromatic rings, nucleophilic substitution can occur, particularly when the ring is substituted with electron-withdrawing groups or under specific reaction conditions. For halogenated anthracenes, the chlorine atom can be displaced by a nucleophile. On related anthracene derivatives, such as 2-acetyl-1-chloroanthracene-9,10-dione, the chlorine atom has been shown to undergo nucleophilic substitution with amines or thiols. vulcanchem.com This suggests that the chlorine atom at the 9-position of this compound could also be susceptible to displacement by strong nucleophiles, although the reactivity would be influenced by the electronic properties of the unsubstituted rings.

Oxidation and Reduction Processes

The extended π-system of this compound makes it amenable to both oxidation and reduction reactions. The electrochemical reduction of this compound has been studied in real-time using 2D NMR spectroelectrochemistry. acs.org This process involves the formation of a reactive intermediate. acs.org

Oxidation of the anthracene core is also a significant reaction pathway. While anthracene itself is readily oxidized to 9,10-anthraquinone, the presence of substituents can influence the outcome. scribd.com The atmospheric oxidation of this compound, particularly by nitrate (B79036) radicals, is a key degradation pathway in the environment. rsc.orgacs.org

Atmospheric Oxidation Mechanisms: Gas-Phase Reactions with NO3 Radicals

During the nighttime, the nitrate radical (NO3) is a primary oxidant in the troposphere. rsc.org The gas-phase reaction of this compound with NO3 radicals is a rapid process that contributes significantly to its atmospheric degradation, with a calculated atmospheric lifetime of approximately 0.61 hours. rsc.orgresearchgate.net This indicates that the compound is removed quickly from the atmosphere and has a low potential for long-range transport. rsc.org

Addition and H-Abstraction Pathways

Theoretical studies have elucidated the mechanisms of the NO3-initiated oxidation of this compound. rsc.orgrsc.org Two primary pathways have been identified for the initial reaction:

Addition Pathways : The NO3 radical can add to the various carbon positions of the anthracene rings. These addition reactions are found to be barrierless and exothermic, with reaction heats ranging from -62.17 to -113.59 kJ/mol. rsc.org This pathway is energetically more favorable than H-abstraction and is therefore the dominant initial step in the oxidation process. rsc.org

H-Abstraction Pathways : The NO3 radical can abstract a hydrogen atom from the C-H bonds of the aromatic ring. However, these reactions have significant energy barriers (39.33 to 57.78 kJ/mol) and are endothermic. rsc.orgrsc.org Consequently, H-abstraction is a much less significant channel for the atmospheric degradation of this compound by NO3 radicals compared to addition. rsc.org

Formation of Oxidative Degradation Products (e.g., Nitrates, Quinones, Epoxides)

The initial NO3-adducts formed from the addition pathway are highly reactive and undergo a series of subsequent reactions in the presence of atmospheric species like O2 and NOx (NO, NO2). rsc.orgrsc.org These complex reaction cascades lead to a wide variety of oxidative degradation products. rsc.orgresearchgate.netrsc.org Quantum chemistry calculations have identified the major products formed from the gas-phase reaction of this compound with NO3 radicals. rsc.orgrsc.org

| Product Category | Specific Examples |

|---|---|

| Nitrates | 9-chloroanthracen-yl nitrates, 10-chloro-1-nitroanthracene |

| Quinones/Diones | 9-chloroanthracenesdiones, this compound-1,4-dione, anthracene-9,10-dione |

| Epoxides | Epoxides of this compound |

| Ketones/Alcohols | 9-chloroanthracen-1-one, 10-chloroanthracen-1-one, 10-chloroanthracen-9-ol |

| Other Products | Dialdehydes |

The formation of these products, such as this compound-1,2-dione and 10-chloroanthracen-9-ol, occurs through multi-step processes involving intermediates that may undergo NO2 migration, H-shifts, and reactions with molecular oxygen. rsc.org The diversity of these products highlights the complexity of the atmospheric chemistry of chlorinated PAHs. rsc.org

Kinetic Studies and Atmospheric Lifetime Determinations

In the gas phase, this compound (9-ClAnt) is subject to removal through reactions with atmospheric oxidants. rsc.org Theoretical investigations into the atmospheric transformation of 9-ClAnt initiated by the nitrate radical (NO₃) have provided crucial kinetic data. rsc.org The study, utilizing quantum chemistry methods, determined that the addition of the NO₃ radical to the 9-ClAnt molecule is the dominant reaction pathway over hydrogen abstraction. rsc.orgrsc.org The potential barriers for hydrogen abstraction are calculated to be between 39.33 and 57.78 kJ/mol, whereas the NO₃ addition reactions are barrierless. rsc.org

Gas-Phase Reaction Kinetics of this compound with NO₃ Radical at 298 K

| Parameter | Value |

|---|---|

| Overall Rate Constant (kNO₃) | 9.11 × 10-13 cm3 molecule-1 s-1 |

| Atmospheric Lifetime (τ) | ~0.61 hours |

Reactions with Hydroxyl Radicals (·OH)

The reaction with hydroxyl (·OH) radicals is recognized as a primary degradation pathway for this compound during daylight hours. rsc.org While detailed experimental kinetic data for the specific reaction between this compound and ·OH radicals are not extensively documented in the reviewed literature, the general mechanisms for polycyclic aromatic hydrocarbons (PAHs) involve either electrophilic addition of the ·OH radical to the aromatic ring or hydrogen-atom abstraction. For anthracene, the reaction with ·OH radicals is known to be fast. The oxidation of anthracene by a manganese(IV)-hydroxo complex, which can act as a source of hydroxyl radicals, proceeds via an initial electron transfer to form an anthracene radical cation, followed by a rapid hydroxyl radical transfer to generate 9-hydroxyanthracene. acs.org This suggests that the 9-position of the anthracene ring system is highly reactive.

Photoreactivity and Photo-induced Transformations

This compound exhibits significant reactivity when exposed to light, leading to various transformations including dimerization and participation in further chlorination reactions.

Photodimerization of this compound: Investigation of Pre-existing Adjacent Molecular Pairs in Doped Crystals

The photodimerization of this compound (9-ClA) has been observed in mixed crystals, specifically when doped into a pyrene (B120774) host crystal. acs.org Research has shown that when added as a dopant, 9-ClA molecules are not distributed randomly but are found adjacent to one another in concentrations higher than what would be expected from a random dispersion. acs.org This non-random distribution suggests the existence of pre-existing adjacent molecular pairs. acs.org

Upon irradiation, the only reaction product identified is the 9-ClA photodimer. acs.org The yield of this photodimer is considered a direct measure of the number of these pre-existing guest molecular pairs within the crystal before irradiation. acs.org This is supported by the fact that the excimer, a known precursor to the photodimer, has been observed in these systems. acs.org The dimerization yields are significant and cannot be explained by molecular diffusion, confirming that the reaction occurs between molecules that are already neighbors. acs.org

Photochemical Chlorination in Environmental Matrices (e.g., Saline Ice)

In environmental matrices such as saline ice, this compound can be both a product of photochemical reactions and a reactant in subsequent transformations. mdpi.com Studies on the photochemical behavior of anthracene (ANT) in saline ice under simulated solar light show that it can be chlorinated to form monochloroanthracene isomers, including this compound (9-ClANT). mdpi.com

This process is initiated by the photoexcitation of anthracene, which leads to the formation of hydroxyl radicals (·OH). mdpi.com These radicals react with chloride ions (Cl⁻) present in the saline matrix to produce chlorine radicals (·Cl), which then react with anthracene to form 9-ClANT. mdpi.com

Crucially, the resulting this compound can undergo further photochemical chlorination. Research indicates that 9-ClANT reacts with chlorine radicals to form 9,10-dichloroanthracene (B1293567) (9,10-Cl₂ANT). mdpi.com The propensity for this subsequent reaction is linked to the lower absolute hardness of 9-ClANT, which promotes further chlorination at the 10-position. mdpi.com

Computational Chemistry and Theoretical Studies of 9 Chloroanthracene

Density Functional Theory (DFT) Calculations: Optimized Molecular Structures and Minimum Energy Conformations

Density Functional Theory (DFT) calculations have been employed to determine the optimized molecular structure and minimum energy conformation of 9-chloroanthracene. oaji.netasianpubs.org Using the B3LYP functional with a 6-311++G(d,p) basis set, researchers have been able to model the geometry of the molecule with a high degree of accuracy. oaji.netasianpubs.org This level of theory is well-suited for systems containing carbon, hydrogen, and chlorine, providing reliable predictions of bond lengths and angles. oaji.net The optimized structure confirms the planar nature of the anthracene (B1667546) backbone with the chlorine atom substituted at the 9-position.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-Cl | 1.76 |

| C-C (aromatic) | 1.36 - 1.43 |

| C-H | 1.08 |

| C-C-C (in rings) | 118.8 - 121.5 |

| C-C-Cl | 119.5 |

| Data derived from DFT/B3LYP/6-311++G(d,p) calculations. |

Evaluation of Frontier Molecular Orbitals (HOMO and LUMO) for Chemical Stability and Reactivity Predictions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical stability and reactivity of a molecule. oaji.netossila.com For this compound, the energies of these orbitals and the resulting HOMO-LUMO energy gap have been calculated using DFT. oaji.net

The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. oaji.net The HOMO-LUMO gap is a key indicator of chemical reactivity; a larger gap implies greater stability and lower reactivity. oaji.netossila.com In this compound, the HOMO is a π-molecular orbital with significant electron density at the 9 and 10 positions of the anthracene ring system. cdnsciencepub.com

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 4.50 |

| Values obtained from DFT calculations. oaji.net |

Molecular Electrostatic Potential (MESP) Analysis for Electron Density Distribution

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the electron density distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). oaji.net For this compound, the MESP map shows that the most negative potential (electron-rich regions) is located around the chlorine atom due to its high electronegativity and the lone pairs of electrons. oaji.netresearchgate.net The regions of positive potential are primarily associated with the hydrogen atoms. This information is valuable for predicting how the molecule will interact with other chemical species. oaji.net

Thermodynamic Parameters and Energy Barriers of Reactions

Computational studies have also been used to calculate the thermodynamic parameters of this compound, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. oaji.net These parameters are essential for understanding the molecule's stability and behavior under various conditions. oaji.netasianpubs.org Furthermore, theoretical methods can be used to investigate the energy barriers of reactions involving this compound. For instance, the activation energy for its reaction with other atmospheric species can be calculated to predict its environmental degradation pathways. rsc.org

Non-Linear Optical (NLO) Behavior Investigations

The non-linear optical (NLO) properties of this compound have been investigated through computational analysis of its molecular polarizability and first-order hyperpolarizability. oaji.netasianpubs.org These properties are of interest for applications in optoelectronics and photonics. nih.govajchem-a.com The calculations indicate that this compound possesses NLO behavior, which arises from the delocalized π-electron system of the anthracene core and the influence of the chloro substituent. oaji.netnih.gov The computed values of the first-order hyperpolarizability suggest that this compound could be a candidate for NLO materials. oaji.net

Research on 9 Chloroanthracene Derivatives and Their Advanced Applications

Synthesis and Reactivity of Functionalized 9-Chloroanthracene Derivatives

The synthesis of functionalized this compound derivatives can be achieved through various chemical reactions. One common method involves the direct chlorination of anthracene (B1667546), which can produce this compound. orgsyn.org However, this method can sometimes lead to a mixture of products, including 9,10-dichloroanthracene (B1293567). orgsyn.org A more controlled, one-step synthesis with a high yield can be achieved using anhydrous cupric chloride in a suitable solvent like carbon tetrachloride. orgsyn.org This method is also applicable for preparing 10-chloro derivatives of 9-substituted anthracenes. orgsyn.org

The reactivity of the chlorine atom at the 9-position allows for a variety of substitution reactions, making this compound a versatile precursor for a wide array of derivatives. For instance, it can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form new carbon-carbon bonds. mdpi.comsemanticscholar.org However, the steric hindrance at the 9-position can sometimes lead to lower reactivity compared to less encumbered positions. mdpi.comsemanticscholar.org

Functionalization can also be introduced at other positions of the anthracene ring. For example, derivatives like 10-chloro-9-anthraldehyde (B76771) can be synthesized and subsequently undergo reactions such as oxidation to carboxylic acids or reduction to alcohols. benchchem.com The presence of different functional groups on the anthracene skeleton imparts specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis. ontosight.ai

A variety of 9-substituted anthracenes have been synthesized to study their ability to undergo [4+4]-cycloadditions upon irradiation with UVA light, forming dimers that can dissociate thermally. researchgate.net The electronic nature of the substituent at the 9-position significantly influences the thermal stability and photochemical reactivity of these derivatives. researchgate.net

| Reaction Type | Reagents and Conditions | Product(s) | Reference(s) |

| Chlorination | Anhydrous cupric chloride, carbon tetrachloride, reflux | This compound | orgsyn.org |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂, SPhos | 9-Aryl-anthracene derivatives | benchchem.com |

| Oxidation of Aldehyde | Potassium permanganate, acidic medium | 10-Chloro-9-anthracenecarboxylic acid | benchchem.com |

| Reduction of Aldehyde | Sodium borohydride, methanol/ethanol | 10-Chloro-9-anthracenol | benchchem.com |

| [4+4]-Cycloaddition | UVA irradiation | Dimer of 9-substituted anthracene | researchgate.net |

Derivatives as Intermediates in Complex Molecule Synthesis (e.g., Pharmaceuticals, Dyes, Pigments)

The unique structure and reactivity of this compound derivatives make them valuable intermediates in the synthesis of a variety of complex molecules, including pharmaceuticals, dyes, and pigments. ontosight.ai The anthracene framework is a key component in a number of biologically active compounds. For instance, derivatives of 1,4-bis(amino)anthracene-9,10-dione, which can be synthesized from chlorinated anthracene precursors, are related to anticancer drugs like Ametantrone and Mitoxantrone. psu.edu The synthesis of these complex molecules often involves multi-step processes where the anthracene derivative is a crucial building block. psu.eduswan.ac.uk

In the realm of dyes and pigments, the extended π-system of the anthracene core is responsible for their vibrant colors. Substituted anthraquinones, which can be derived from this compound, have been used as stable dyes and pigments for over a century. psu.edu The specific functional groups attached to the anthracene ring system allow for the fine-tuning of the color and other properties of the resulting dye.

The synthesis of complex heterocyclic structures can also utilize this compound derivatives. For example, they can serve as precursors in the synthesis of indolo[2,3-b]quinoxaline derivatives through palladium-catalyzed reactions. evitachem.com

| Application Area | Example of Synthesized Molecule | Role of this compound Derivative | Reference(s) |

| Pharmaceuticals | Ametantrone and Mitoxantrone analogues | Core structural component | psu.edu |

| Dyes and Pigments | Substituted anthraquinones | Chromophore precursor | psu.edu |

| Complex Heterocycles | Indolo[2,3-b]quinoxalines | Starting material for palladium-catalyzed coupling | evitachem.com |

Applications in Optoelectronic Devices (e.g., OLEDs, Fluorescent Sensors)

The inherent fluorescence of the anthracene moiety makes its derivatives highly suitable for applications in optoelectronic devices. ontosight.ai These compounds are explored for their potential in organic light-emitting diodes (OLEDs) and fluorescent sensors. ontosight.ai The efficiency and color of the emitted light in OLEDs can be tuned by modifying the chemical structure of the anthracene derivative. benchchem.com For instance, anthracene-based materials are known to be excellent deep-blue emitters for non-doped OLEDs. researchgate.net

Crystalline thin films of this compound have been fabricated and studied for their optical and electrical properties. researchgate.net These films exhibit blue emission and have interband transition energies in the range of 3.87-3.96 eV, suggesting their potential use in electronic and photonic applications. researchgate.net

Furthermore, the fluorescent properties of this compound derivatives can be harnessed to create sensors for various analytes. The fluorescence of these compounds can be quenched or enhanced in the presence of specific ions or molecules, allowing for their detection.

| Device Type | Specific Application | Key Property of Derivative | Reference(s) |

| OLEDs | Blue light emission | High fluorescence quantum yield | ontosight.airesearchgate.net |

| Fluorescent Sensors | Cation detection | Change in fluorescence upon binding | biosynth.com |

| Organic Semiconductors | Active layer in electronic devices | Charge transport properties | benchchem.comresearchgate.net |

Derivatives in Materials Science for Tailored Polymer Synthesis

In materials science, this compound derivatives are utilized in the synthesis of polymers with specific, tailored properties. ontosight.ai The anthracene unit can be incorporated into polymer chains to introduce photoresponsive or thermally reversible characteristics. A significant application is in the creation of reversible polymer systems based on the [4+4]-cycloaddition of 9-substituted anthracenes. researchgate.net This reversible dimerization allows for the development of self-healing materials, crosslinked polymer networks, and patterned polymer films. researchgate.net

For example, anthracene end-capped poly(methyl methacrylate)s have been synthesized via atom transfer radical polymerization (ATRP), using a 9-anthracenemethyl-2-bromoisobutyrate initiator. researchgate.net This approach allows for the creation of well-defined polymers with an anthracene unit at one end, which can then be used for further functionalization or to impart specific properties to the material. researchgate.net

The ability to control the structure and functionality of these polymers at the molecular level opens up possibilities for creating advanced materials for a variety of technological applications.

| Polymer Type | Synthetic Method | Key Feature/Application | Reference(s) |

| Reversible Polymer Networks | [4+4]-Cycloaddition | Self-healing, thermal responsiveness | researchgate.net |

| Anthracene End-Capped Polymers | Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight and functionality | researchgate.net |

Development of this compound as a Fluorescent Probe for Cationic Surfactants

This compound has been identified as an effective fluorescent probe for the detection of cationic surfactants. biosynth.com Its fluorescence is sensitive to the surrounding environment, and the presence of cationic surfactants can cause a noticeable change in its fluorescence properties. This phenomenon can be used to determine the concentration of these surfactants in a solution.

The mechanism of detection is based on the interaction between the this compound molecule and the surfactant micelles. When cationic surfactants are present above their critical micelle concentration, they form aggregates that can encapsulate the this compound molecule. This change in the microenvironment around the probe leads to a shift in its fluorescence spectrum or intensity, which can be measured to quantify the surfactant concentration.

This application highlights the utility of the fundamental photophysical properties of this compound in analytical chemistry.

Environmental Transformation and Degradation Pathways of 9 Chloroanthracene

Occurrence and Distribution in Environmental Matrices

9-Chloroanthracene has been identified as a ubiquitous environmental contaminant, present in a variety of environmental media. Its detection in matrices such as sediments, dusts, air particles, fly ash, and snow highlights its widespread distribution. gdut.edu.cn The physical and chemical properties of this compound classify it as a semi-volatile organic compound (SVOC), which contributes to its potential for environmental mobility. researchgate.net

As an SVOC, this compound can partition between the gaseous and particulate phases in the atmosphere. oregonstate.edubibliotekanauki.pl This partitioning is a key factor in its environmental transport and deposition. Studies have reported its presence in atmospheric deposition samples, indicating its removal from the atmosphere and entry into terrestrial and aquatic ecosystems. nih.gov The concentrations of chlorinated PAHs like this compound in the environment are generally found to be two to three orders of magnitude lower than their parent PAHs. nih.govd-nb.info However, even at these ultra-trace levels, their presence is of concern. For instance, it has been detected in indoor dust from e-waste recycling facilities and in urban air. gdut.edu.cnoregonstate.edu

Table 1: Occurrence of this compound in Various Environmental Matrices

| Environmental Matrix | Finding | Reference |

|---|---|---|

| Air | Detected in both gaseous and particulate phases in urban atmosphere. | oregonstate.eduacs.org |

| Dust | Found in indoor dust, particularly from e-waste dismantling sites. | gdut.edu.cn |

| Sediment | Identified in environmental sediment samples. | gdut.edu.cn |

| Fly Ash | Detected in fly ash from incinerators. | gdut.edu.cn |

| Snow | Presence reported in snow, indicating atmospheric deposition. | gdut.edu.cn |

Degradation in Soil Ecosystems: Interactions with Microbial Communities and Ryegrass

The persistence of this compound in soil is significantly influenced by biological degradation processes. Research conducted in microcosm systems containing a mixture of PAHs, including this compound, has shed light on its interactions with native soil organisms. nih.gov These studies show that while other PAHs like anthracene (B1667546) and benzo[a]pyrene (B130552) undergo significant degradation, the degradation of this compound is often limited. nih.govscilit.comresearchgate.net

Microbial communities are primary drivers of PAH degradation in soil. mdpi.com Specific bacterial genera, including Lysobacter, Bacillus, Pseudomonas, and Massilia, have been identified as being correlated with the degradation of PAHs in contaminated soils. nih.govresearchgate.netnih.gov Furthermore, the bacterium Xanthobacter polyaromaticivorans has been shown to be capable of degrading this compound. tandfonline.com Fungi also contribute to the breakdown of PAHs through the production of enzymes like manganese peroxidase and laccases, which can convert them into quinones. mdpi.com

The role of plants in the degradation of this compound has also been investigated. The presence of ryegrass has been shown to facilitate the degradation of some PAHs to a degree; however, its effect on this compound degradation is minimal. nih.govmdpi.com This is partly attributed to the poor bioavailability of chlorinated PAHs and the difficulty of their migration into plant tissues. nih.gov

Identification of Hydroxylated and Carboxylated Intermediates

The biodegradation of PAHs proceeds through a series of intermediate compounds. During the degradation of a mixture of PAHs including this compound in soil ecosystems, a total of nineteen intermediate products have been identified. nih.govscilit.comresearchgate.net These intermediates primarily consist of hydroxylated and carboxylated compounds, which are formed through the oxidative action of microbial enzymes. nih.govmdpi.com

For example, the degradation of the parent compound, anthracene, is known to produce anthracene-9,10-dione, which can be further hydroxylated. mdpi.com Fungal communities can produce enzymes like cytochrome P450 monooxygenase and epoxide hydrolase, leading to the formation of epoxy products from PAHs. mdpi.com While the specific degradation pathway and all intermediates for this compound are complex and part of a mixture, the formation of these oxidized products is a clear indication of microbial metabolic activity on the aromatic ring structure.

Factors Affecting Degradation Efficiency (e.g., Temperature, Salinity, Dissolved Organic Matter)

The efficiency of this compound degradation is not constant but is influenced by a range of environmental factors. The initial concentration of the pollutant is a key variable; studies have shown that the removal efficiency of PAHs, including this compound, generally decreases as the initial concentration increases. nih.govmdpi.com

Temperature plays a critical role in metabolic processes. The phototransformation of anthracene, a precursor to this compound, increases with rising temperatures, with transformation rates being significantly higher at 25°C compared to -15°C. mdpi.com Conversely, a decrease in temperature from 25°C to 10°C has been shown to have a negative effect on the microbial mineralization of PAHs. researchgate.net

Salinity has a complex, often inhibitory, effect on PAH biodegradation. While low soil salinity (e.g., 1% NaCl) may slightly enhance degradation, higher salt concentrations (e.g., 3% NaCl) significantly restrain the process. nih.gov This is attributed to the negative impact of high salinity on the diversity of the bacterial community, the abundance of degradation genes, and the activity of soil enzymes. nih.govnih.gov Interestingly, higher salinity can facilitate the photochemical formation of chlorinated PAHs from their parent compounds. mdpi.comdntb.gov.ua

Dissolved Organic Matter (DOM) , such as humic and fulvic acids, also modulates degradation. The presence of humic acid can inhibit the photolysis of anthracene on soil particle surfaces. researchgate.netresearchgate.net The effect of fulvic acid can be concentration-dependent; at low concentrations, it may promote photodegradation by generating reactive oxygen species, whereas at higher concentrations, it can inhibit the process through light-screening effects. mdpi.com

Table 2: Influence of Environmental Factors on this compound Degradation

| Factor | Observed Effect | Reference |

|---|---|---|

| Initial Concentration | Higher initial concentrations lead to lower removal efficiency. | nih.govmdpi.com |

| Temperature | Higher temperatures generally increase transformation rates, while lower temperatures inhibit mineralization. | mdpi.comresearchgate.net |

| Salinity | High salinity significantly inhibits biodegradation by stressing microbial communities and reducing enzyme activity. | nih.govnih.gov |

| Dissolved Organic Matter (DOM) | Can have both inhibitory (light screening, quenching) and promoting (sensitizing) effects depending on type and concentration. | researchgate.netresearchgate.netmdpi.com |

Atmospheric Fate and Long-Range Transport Potential

The presence of this compound in the atmosphere is governed by its semi-volatile nature, which allows it to be transported over long distances. oregonstate.edu It is classified as a persistent organic pollutant (POP) and has been detected in both the gaseous and particulate phases in the air. nih.gov The partitioning between these two phases is critical to its fate; a study found that approximately 8% of this compound is associated with the particulate phase. oregonstate.edu This distribution influences its atmospheric residence time and deposition patterns.

Atmospheric transport has been evidenced by studies showing that air masses containing measurable concentrations of chlorinated PAHs found in Japan originated from China. oregonstate.edu Despite its potential for long-range transport, this compound can undergo rapid chemical transformation in the atmosphere. A theoretical investigation into its reaction with nitrate (B79036) radicals (NO₃), a dominant oxidant during nighttime, calculated its atmospheric lifetime to be very short, on the order of 0.61 hours. acs.org This suggests that while it can be transported, it is also subject to rapid degradation in the atmosphere, leading to the formation of various oxidation products. acs.org

Comparison of this compound Degradation with Other Polycyclic Aromatic Hydrocarbons

When compared to its non-chlorinated parent compound and other PAHs, this compound consistently demonstrates lower degradability. In soil microcosm studies, the removal of anthracene, benzo[a]pyrene, and chrysene (B1668918) was significantly higher than that of this compound over the same period. nih.govmdpi.com

For example, after 56 days in one experimental setup, the removal of anthracene and benzo[a]pyrene was around 85%, while the removal of this compound was much lower, in the range of 42–47%. mdpi.com This resistance to degradation is a key characteristic of chlorinated PAHs. It is believed that the addition of a chlorine atom to the aromatic structure increases its stability. nih.govmdpi.com For instance, studies on photolysis have shown that chlorinated PAHs are more stable than their corresponding parent PAHs. mdpi.com This inherent stability contributes to the higher potential environmental risk associated with this compound compared to many other PAHs. mdpi.com

Table 3: Comparative Removal of PAHs in Soil after 56 Days

| Compound | Initial Concentration | Removal Percentage (%) | Reference |

|---|---|---|---|

| Anthracene | 50 mg/kg | ~85% | mdpi.com |

| Benzo[a]pyrene | 50 mg/kg | ~85% | mdpi.com |

| Chrysene | 50 mg/kg | 42-47% | mdpi.com |

| This compound | 50 mg/kg | 42-47% | mdpi.com |

Biological Interactions and Mechanistic Toxicology Research of 9 Chloroanthracene

Interaction with DNA and Other Biomolecules

The chlorination of the anthracene (B1667546) structure is believed to enhance its interactions with biomolecules like DNA. benchchem.com This is attributed to an increase in lipophilicity and the creation of an electron-deficient aromatic system, which may facilitate processes such as DNA intercalation. benchchem.com The interaction of 9-Chloroanthracene with biomolecules is a key aspect of its biological activity.

Effects on Gap Junctional Intercellular Communication (GJIC) and Mitogen-Activated Protein Kinase (MAPK) Activation

Research has demonstrated that this compound can inhibit gap junctional intercellular communication (GJIC), an essential process for maintaining tissue homeostasis. oup.comresearchgate.net This inhibition is observed at concentrations around 75 mM. oup.com Studies on rat liver epithelial cells have shown that isomers of chloroanthracene with a bay-like region, such as this compound, are potent inhibitors of GJIC, while linear isomers have no effect. oup.comresearchgate.net

Furthermore, this compound has been found to induce the phosphorylation of extracellular signal-regulated kinases (ERK 1 and ERK 2), which are part of the mitogen-activated protein kinase (MAPK) signaling pathway. oup.comresearchgate.net The activation of MAPK occurs approximately 10-20 minutes after the inhibition of GJIC. oup.comresearchgate.net This temporal relationship suggests that MAPK activation is not the primary cause of GJIC inhibition but may be a downstream consequence. oup.comresearchgate.net

Table 2: Effects of this compound on Cellular Processes

| Cellular Process | Effect | Concentration/Time |

|---|---|---|

| Gap Junctional Intercellular Communication (GJIC) | Inhibition | ~75 mM oup.com |

| Mitogen-Activated Protein Kinase (MAPK) Activation | Induction of ERK 1/2 Phosphorylation | 15 minutes post-treatment oup.com |

Stereoselective Metabolism by Liver Microsomes and Metabolite Identification

Metabolic studies using liver microsomes from neonatal male B6C3F1 mice have shown that this compound is metabolized in a stereoselective manner. researchgate.nettandfonline.comtandfonline.com The primary metabolites identified are the trans-1,2- and trans-3,4-dihydrodiols of this compound. tandfonline.comresearchgate.net Circular dichroism spectral analysis has revealed that the major enantiomers of these dihydrodiol metabolites possess an R,R absolute configuration. researchgate.nettandfonline.comtandfonline.com This indicates a high degree of stereoselectivity in the enzymatic reactions carried out by cytochrome P450 enzymes in the liver microsomes. tandfonline.com

Table 3: Metabolites of this compound Identified from Liver Microsome Studies

| Metabolite | Stereochemistry |

|---|---|

| trans-1,2-dihydrodiol | Major enantiomer with R,R configuration tandfonline.com |

| trans-3,4-dihydrodiol | Major enantiomer with R,R configuration tandfonline.com |

Considerations for its Use as a Pharmaceutical Intermediate and in Drug Discovery

Due to its chemical properties, this compound is utilized as a pharmaceutical intermediate in the synthesis of various pharmaceutical compounds. lookchem.com Its structure allows for chemical transformations into different active pharmaceutical ingredients, contributing to the development of new drugs. lookchem.com The computational and biological data on its interactions with cancer-related protein targets also highlight its potential as a scaffold for designing novel therapeutic agents. researchgate.netjournalcra.com Specifically, its ability to bind to HER2 and tyrosinase suggests that derivatives of this compound could be explored for anticancer drug discovery. oaji.netasianpubs.orgresearchgate.net

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions to the Understanding of 9-Chloroanthracene

Research on this compound has primarily focused on its synthesis, reactivity, and photophysical properties. A one-step synthesis method from readily available starting materials has been developed, providing a high-yield route to the compound. orgsyn.org This has facilitated its use as an intermediate in the synthesis of more complex molecules. benchchem.comfishersci.belookchem.comchemicalbook.comlookchem.comchemicalbook.in

Key academic contributions include:

Synthesis and Reactivity: The development of efficient synthetic methods has been a significant achievement. orgsyn.org Studies have explored its reactivity in various reactions, including Diels-Alder cycloadditions, highlighting its utility in constructing complex molecular architectures. orientjchem.org The chlorine atom at the 9-position influences the regioselectivity of these reactions. orientjchem.org

Photophysical Properties: Like many anthracene (B1667546) derivatives, this compound exhibits fluorescence, making it a subject of interest for its photophysical characteristics. ontosight.ai Its blue fluorescence under UV light has been noted. ontosight.ai

Computational Studies: Density Functional Theory (DFT) calculations have been employed to analyze the molecular structure, vibrational frequencies, and electronic properties of this compound. oaji.net These studies have provided insights into its chemical reactivity and kinetic stability. oaji.net

Identified Gaps in Current Research and Emerging Areas of Investigation

Despite the existing body of research, several gaps remain in our understanding of this compound. A significant area for future investigation is its environmental fate and toxicology. While its presence has been detected in environmental samples, detailed studies on its degradation pathways and potential ecological impact are limited. ufl.eduiaea.orgd-nb.infomdpi.com

Emerging areas of investigation include:

Environmental Transformation: Research is beginning to explore the atmospheric oxidation of this compound, particularly its reaction with nitrate (B79036) radicals. rsc.org Understanding these transformation processes is crucial for assessing its environmental persistence and the formation of potentially more toxic byproducts. rsc.orgmdpi.commdpi-res.com

Biological Activity: While some studies have touched upon the biological effects of this compound and its derivatives, a comprehensive evaluation of its bioactivity is lacking. oup.comnih.gov Its potential to interact with biomolecules like DNA suggests a need for further toxicological assessment. ontosight.aioup.comnih.gov

Advanced Materials: The photophysical properties of this compound suggest its potential use in the development of advanced materials, an area that remains largely unexplored. benchchem.comontosight.ai

Potential for Advanced Synthetic Routes and Novel Derivative Design

The existing synthetic methods for this compound provide a solid foundation for the design of more advanced synthetic routes. orgsyn.org Future research could focus on developing more sustainable and efficient syntheses, possibly utilizing novel catalytic systems.

Furthermore, the this compound scaffold offers significant opportunities for the design of novel derivatives with tailored properties. By introducing different functional groups onto the anthracene core, it may be possible to fine-tune its electronic and photophysical characteristics for specific applications. For instance, the synthesis of novel thioanthraquinone analogues from chloroanthraquinone derivatives has been reported, demonstrating the potential for creating new materials with unique properties. dergipark.org.trswan.ac.uk The development of ethanoanthracene derivatives has also shown promise in identifying compounds with antiproliferative activity. mdpi.com

Interdisciplinary Research Opportunities (e.g., Environmental Science, Materials Science, Medicinal Chemistry)

The multifaceted nature of this compound presents numerous opportunities for interdisciplinary research.

Environmental Science: Collaborative efforts between chemists and environmental scientists are needed to fully understand the environmental behavior of this compound. ufl.eduiaea.orgmdpi.comresearchgate.net This includes studying its transport, fate, and effects in various environmental compartments. d-nb.infomdpi.comrsc.orgmdpi.commdpi-res.com

Materials Science: The fluorescent properties of this compound and its derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. benchchem.comontosight.airesearchgate.net Research in this area could lead to the creation of novel materials with enhanced performance characteristics. acs.org

Medicinal Chemistry: The potential biological activity of this compound derivatives warrants further investigation in the field of medicinal chemistry. lookchem.comgraphicalresearch.comjournalcra.com Studies exploring its potential as a scaffold for the development of new therapeutic agents, including anticancer drugs, could be a fruitful area of research. oaji.netmdpi.comjournalcra.com Molecular docking studies have already suggested that this compound may be a promising lead compound. oaji.netjournalcra.com

Outlook on the Role of this compound in Fundamental and Applied Chemical Research

This compound is poised to continue playing a significant role in both fundamental and applied chemical research. Its utility as a building block in organic synthesis is well-established, and its unique properties will likely lead to the discovery of new reactions and the creation of novel molecular structures. chemicalbook.comlookchem.com

In the realm of applied research, the potential applications of this compound and its derivatives are expanding. From its use as a pharmaceutical intermediate to its potential in advanced materials, the compound offers a versatile platform for technological innovation. fishersci.belookchem.comgraphicalresearch.comgiiresearch.com As research continues to uncover the full extent of its properties and potential, this compound is expected to contribute to advancements across a wide range of scientific and technological fields. ontosight.airesearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 9-chloroanthracene with high purity?

The most widely cited method involves reacting anthracene with anhydrous cupric chloride (CuCl₂) in carbon tetrachloride under reflux for 18–24 hours. This yields 89–99% crude product, which is purified via alumina column chromatography and recrystallized from petroleum ether (60–80°C) to achieve 75–80% yield and a melting point of 104–106°C . Key parameters include stoichiometric ratios (2:1 CuCl₂:anthracene) and inert reaction conditions to prevent side reactions.

Q. How can researchers characterize the solubility and stability of this compound for experimental design?

this compound is insoluble in water but dissolves readily in organic solvents like acetonitrile, toluene, and carbon tetrachloride. Stability tests recommend storage in airtight containers at 2–8°C, away from oxidizing agents, to prevent degradation . Solubility profiles should be verified using UV-Vis spectroscopy or HPLC, as impurities from synthesis (e.g., unreacted anthracene) may affect results .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound is classified as harmful if swallowed (H302). Mandatory precautions include wearing nitrile gloves, lab coats, and eye protection. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Work should be conducted in a fume hood to avoid inhalation of dust or vapors .

Q. Which analytical techniques are recommended for quantifying this compound in mixtures?

Gas chromatography-mass spectrometry (GC-MS) with internal standards like phenanthrene-d₁₀ or this compound itself is effective. Calibration curves (2.5–250 µg/L) ensure accuracy, and deuterated analogs improve signal reproducibility in complex matrices .

Advanced Research Questions

Q. What is the mechanistic basis for this compound’s interaction with DNA and proteins?

Studies suggest that this compound intercalates into DNA, inducing structural distortions and generating reactive oxygen species (ROS) via photoactivation. ROS-mediated oxidative damage to guanine bases and lipid peroxidation are hypothesized pathways. Protein interactions involve hydrophobic binding to aromatic amino acid residues, altering enzymatic activity. Fluorescence quenching assays and molecular docking simulations are used to validate these mechanisms .

Q. How does this compound degrade in the atmosphere, and what are its environmental implications?

Theoretical studies using quantum chemistry methods reveal that gas-phase reactions with NO₃ radicals proceed via H-abstraction from the anthracene ring, forming nitro derivatives and chlorinated intermediates. The reaction rate constant (1.2 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) indicates moderate persistence, with potential for long-range transport and secondary organic aerosol formation .

Q. What role does this compound play in photochemical reactions, and how can its excited states be studied?

Photoexcitation of this compound generates triplet states detectable via time-resolved electron paramagnetic resonance (TR-EPR). However, heavy-atom effects from the chlorine substituent shorten triplet lifetimes compared to unsubstituted anthracene. Steady-state free precession (SSFP) NMR and ultrafast spectroscopy are employed to monitor transient species and reaction kinetics .

Q. How can this compound be utilized as a precursor in synthesizing functionalized anthracene derivatives?

The chlorine atom serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. For example, coupling with amines or thiols under palladium catalysis yields fluorescent probes like (anthracen-9-yl)methylamine hydrochloride. Reaction optimization requires anhydrous conditions, elevated temperatures (80–100°C), and catalysts such as Pd(PPh₃)₄ .

Methodological Notes

- Contradictions in Data : While most sources report a melting point of 104–106°C , some commercial suppliers list 101–106°C due to batch variability . Researchers should verify purity via elemental analysis or mass spectrometry.